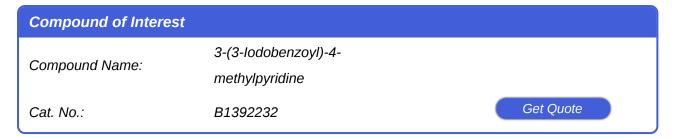


An In-depth Technical Guide to 3-(3-lodobenzoyl)-4-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted physicochemical properties of **3-(3-lodobenzoyl)-4-methylpyridine**. Due to the limited availability of direct experimental data for this specific compound, this document outlines a detailed, plausible synthetic pathway utilizing a Friedel-Crafts acylation reaction. Furthermore, it presents predicted spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectrometry, based on established principles and data from analogous structures. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of novel acylpyridine derivatives, potentially for applications in medicinal chemistry and materials science. All quantitative data and procedural information are presented in a clear, structured format to facilitate laboratory application.

Molecular Structure and Physicochemical Properties

3-(3-lodobenzoyl)-4-methylpyridine is an aromatic ketone featuring a 4-methylpyridine ring acylated at the 3-position with a 3-iodobenzoyl group. The molecular structure combines the functionalities of a pyridine, a ketone, and an organoiodine compound.



Table 1: Molecular Identifiers and Predicted Physicochemical Properties

| Property | Value | Source |
|-------------------------|---|------------|
| Molecular Formula | C13H10INO | Calculated |
| Molecular Weight | 323.13 g/mol | Calculated |
| IUPAC Name | (3-iodophenyl)(4-methylpyridin- 3-yl)methanone | |
| SMILES | Cc1cnccc1C(=O)c2cccc(I)c2 | |
| InChI | InChI=1S/C13H10INO/c1-9-8- 15-7-6-11(9)13(16)10-4-2-3-5- 12(10)14/h2-8H,1H3 | |
| Predicted LogP | 3.5 - 4.5 | _ |
| Predicted Boiling Point | > 400 °C | _ |
| Predicted Melting Point | Not available | |

Proposed Synthesis

The synthesis of **3-(3-lodobenzoyl)-4-methylpyridine** is not well-documented in the current literature. A feasible and commonly employed method for the preparation of aryl-heteroaryl ketones is the Friedel-Crafts acylation. However, the direct acylation of pyridine is challenging due to the deactivation of the ring by the nitrogen atom, which can also complex with the Lewis acid catalyst. A more viable approach involves the acylation of a pre-functionalized pyridine derivative or a coupling reaction. This guide proposes a Friedel-Crafts acylation of 4-methylpyridine using 3-iodobenzoyl chloride in the presence of a Lewis acid catalyst. It is important to note that this reaction may have regioselectivity challenges and require optimization.

Synthesis of 3-lodobenzoyl Chloride

3-lodobenzoyl chloride can be prepared from 3-iodobenzoic acid by reaction with thionyl chloride or oxalyl chloride.



Experimental Protocol: Synthesis of 3-Iodobenzoyl Chloride from 3-Iodobenzoic Acid

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3iodobenzoic acid (1 equivalent).
- Add thionyl chloride (2-3 equivalents) in a fume hood.
- Slowly heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
- Allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride by distillation under reduced pressure.
- The crude 3-iodobenzoyl chloride can be purified by vacuum distillation.

Proposed Synthesis of 3-(3-lodobenzoyl)-4-methylpyridine

This protocol is a proposed method and may require optimization.

Experimental Protocol: Friedel-Crafts Acylation

- In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl3) (1.2 equivalents) in a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
- Cool the suspension to 0 °C in an ice bath.
- Slowly add 3-iodobenzoyl chloride (1 equivalent), prepared as described in section 2.1, to the suspension with vigorous stirring.
- Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the acylium ion complex.
- In a separate flask, dissolve 4-methylpyridine (1.1 equivalents) in the same dry solvent.
- Slowly add the 4-methylpyridine solution to the acylium ion complex suspension at 0 °C.



- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.
- Separate the organic layer. Extract the aqueous layer with the organic solvent (2-3 times).
- Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram 1: Proposed Synthesis Workflow



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Caption: A simplified workflow for the proposed synthesis of **3-(3-lodobenzoyl)-4-methylpyridine**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(3-lodobenzoyl)-4-methylpyridine**. These predictions are based on the analysis of its chemical structure and comparison with known data for similar compounds.



Table 2: Predicted 1H NMR Spectral Data (in CDCl3, 400 MHz)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|--------------------|
| ~8.6 - 8.8 | d | 1H | Pyridine H-6 |
| ~8.5 | S | 1H | Pyridine H-2 |
| ~8.0 - 8.2 | m | 2H | Benzoyl H-2', H-6' |
| ~7.8 - 7.9 | d | 1H | Benzoyl H-4' |
| ~7.2 - 7.4 | t | 1H | Benzoyl H-5' |
| ~7.1 | d | 1H | Pyridine H-5 |
| ~2.4 | s | 3H | Methyl (-CH3) |

Table 3: Predicted 13C NMR Spectral Data (in CDCl3, 100 MHz)



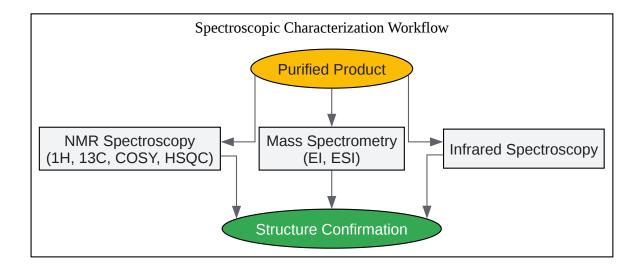
| Chemical Shift (δ, ppm) | Assignment |
|-------------------------|--------------------|
| ~194 - 196 | Carbonyl (C=O) |
| ~155 - 157 | Pyridine C-6 |
| ~150 - 152 | Pyridine C-2 |
| ~145 - 147 | Pyridine C-4 |
| ~140 - 142 | Benzoyl C-1' |
| ~138 - 140 | Benzoyl C-6' |
| ~135 - 137 | Pyridine C-3 |
| ~130 - 132 | Benzoyl C-5' |
| ~128 - 130 | Benzoyl C-2' |
| ~125 - 127 | Pyridine H-5 |
| ~124 - 126 | Benzoyl C-4' |
| ~94 - 96 | Benzoyl C-3' (C-I) |
| ~17 - 19 | Methyl (-CH3) |

Table 4: Predicted IR and Mass Spectrometry Data

| Spectroscopic Technique | Predicted Key Peaks/Fragments |
|-------------------------|---|
| Infrared (IR) | ~3100-3000 cm-1 (Aromatic C-H stretch)~1660- 1680 cm-1 (C=O stretch, aryl ketone)~1600, 1470 cm-1 (Aromatic C=C stretch)~800-850 cm- 1 (C-H out-of-plane bend) |
| Mass Spectrometry (EI) | m/z 323 (M+): Molecular ion peakm/z 204: [M - I]+m/z 196: [M - C6H4I]+m/z 92: [C6H6N]+ (methylpyridine fragment) |

Diagram 2: Characterization Workflow





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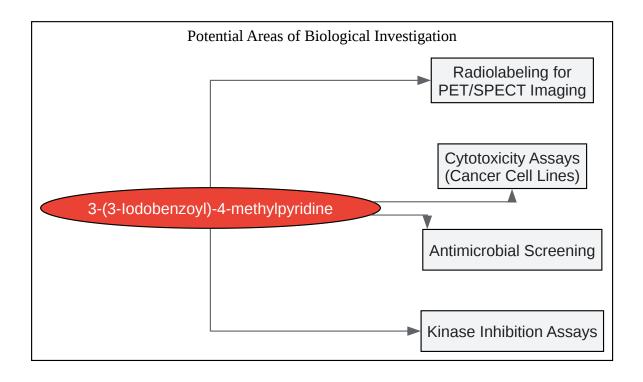
Caption: A standard workflow for the structural elucidation of the synthesized compound.

Biological Activity

As of the date of this guide, no specific biological activity or signaling pathway involvement has been reported for **3-(3-lodobenzoyl)-4-methylpyridine** in peer-reviewed literature. The presence of the pyridine and iodobenzoyl moieties suggests that this compound could be explored for a variety of biological activities. Many pyridine derivatives are known to possess diverse pharmacological properties, including but not limited to, anticancer, antimicrobial, and anti-inflammatory activities. The iodine atom could also serve as a handle for further functionalization or for use in radioimaging applications. Researchers are encouraged to perform biological screening to elucidate the potential therapeutic applications of this compound.

Diagram 3: Potential Research Directions





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Caption: Potential avenues for investigating the biological relevance of the title compound.

Conclusion

This technical guide provides a foundational understanding of **3-(3-lodobenzoyl)-4-methylpyridine**, a compound for which specific experimental data is not yet available. The proposed synthetic route via Friedel-Crafts acylation offers a practical starting point for its preparation in a laboratory setting. The predicted spectroscopic data will aid in its characterization. The lack of biological data highlights an opportunity for new research to explore the potential of this and related acylpyridines in drug discovery and other applications. This document is intended to be a living resource, to be updated as new experimental findings become available.

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